4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile

Physicochemical profiling Drug-likeness Fragment-based design

4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile is a small-molecule benzonitrile derivative with a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol. It is classified as a functionalized piperidine building block, distinguished by a 3-hydroxypiperidine moiety linked via a methylene bridge to a para-cyanophenyl ring.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 1044769-69-8
Cat. No. B3077196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile
CAS1044769-69-8
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=C(C=C2)C#N)O
InChIInChI=1S/C13H16N2O/c14-8-11-3-5-12(6-4-11)9-15-7-1-2-13(16)10-15/h3-6,13,16H,1-2,7,9-10H2
InChIKeyUFYYUGVJLHTOFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile (CAS 1044769-69-8): Structural and Physicochemical Baseline for Procurement


4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile is a small-molecule benzonitrile derivative with a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol . It is classified as a functionalized piperidine building block, distinguished by a 3-hydroxypiperidine moiety linked via a methylene bridge to a para-cyanophenyl ring . This specific substitution pattern introduces a hydrogen bond donor at the piperidine 3-position and a strong electron-withdrawing nitrile group at the para-position of the benzene ring, creating a unique pharmacophoric profile relevant to fragment-based drug discovery and kinase inhibitor design [1].

Why 4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile Cannot Be Assumed Interchangeable with Generic Piperidinylmethyl Benzonitriles


Simple substitution of 4-((3-hydroxypiperidin-1-yl)methyl)benzonitrile with a non-hydroxylated analog such as 4-(piperidin-1-ylmethyl)benzonitrile (CAS 727733-92-8) or a positional isomer like 4-((4-hydroxypiperidin-1-yl)methyl)benzonitrile (CAS 887593-88-6) can fundamentally alter key molecular properties. The introduction of the hydroxyl group at the piperidine 3-position increases the hydrogen bond donor count from zero to one and the acceptor count from two to three, which directly impacts logP, aqueous solubility, and target binding interactions [1]. Comparative computed physicochemical data confirm that the non-hydroxylated analog has a significantly lower boiling point (320.4 °C vs. 371.5 °C) and lower density (1.07 g/cm³ vs. 1.2 g/cm³), indicating altered intermolecular forces that would affect formulation, purification, and storage [2]. Furthermore, positional isomerism of the hydroxyl group (3-hydroxy vs. 4-hydroxy) alters the pKa of the piperidine nitrogen and the geometry of hydrogen bond interactions with biological targets, meaning even closely related analogs cannot be treated as generic replacements without quantitative validation .

Differential Evidence for 4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile: Quantified Comparisons with Closest Analogs


Hydrogen Bond Donor Introduction: 3-Hydroxy vs. Des-Hydroxy Analog Comparison

The presence of the 3-hydroxyl group in the target compound introduces one hydrogen bond donor (HBD) not present in the des-hydroxy analog 4-(piperidin-1-ylmethyl)benzonitrile (CAS 727733-92-8). This structural difference results in a hydrogen bond donor count of 1 vs. 0 and an acceptor count of 3 vs. 2 [1]. This differential is critical for medicinal chemistry campaigns where specific HBD/HBA vectors are required for target engagement. The increased polarity is reflected in the substantially higher boiling point (371.5 ± 42.0 °C vs. 320.4 °C at 760 mmHg), indicating stronger intermolecular hydrogen bonding .

Physicochemical profiling Drug-likeness Fragment-based design

Density and Intermolecular Interaction Strength: Target vs. Des-Hydroxy Analog

The target compound exhibits a computed density of 1.2 ± 0.1 g/cm³, compared to 1.07 g/cm³ for the des-hydroxy analog 4-(piperidin-1-ylmethyl)benzonitrile [1]. This 12% density increase is attributable to the hydroxyl group enabling stronger intermolecular hydrogen bonding networks in the condensed phase. The higher density has implications for formulation strategies, particularly in amorphous solid dispersion development where density influences compaction properties and dissolution kinetics.

Formulation development Solid-state characterization Crystallization

Positional Isomer Effect: 3-Hydroxy vs. 4-Hydroxy Boiling Point Differentiation

The positional isomer 4-((4-hydroxypiperidin-1-yl)methyl)benzonitrile (CAS 887593-88-6) exhibits a boiling point of 394.8 ± 32.0 °C, compared to 371.5 ± 42.0 °C for the target 3-hydroxy isomer . This ~23.3 °C difference in boiling points highlights that the position of the hydroxyl group on the piperidine ring significantly modulates intermolecular hydrogen bonding and vapor pressure. In synthetic purification workflows, this translates to distinct chromatographic retention times and distillation conditions, meaning the two positional isomers are readily separable but cannot be used interchangeably without re-optimizing reaction and purification protocols.

Synthetic chemistry Purification Positional isomerism

Synthetic Utility: 3-Hydroxypiperidine as a Chiral Building Block for Enantioselective Synthesis

The 3-hydroxypiperidine moiety in the target compound introduces a stereogenic center, making it a valuable chiral building block for the synthesis of enantiomerically enriched drug candidates. The iridium-catalyzed allylic substitution methodology enables enantio- and diastereoselective syntheses of 3-hydroxypiperidine derivatives [1]. In contrast, the des-hydroxy analog lacks a chiral center, limiting its utility in stereoselective synthesis, while the 4-hydroxy positional isomer presents different steric and electronic constraints in asymmetric transformations. The para-cyanobenzyl substitution further differentiates this compound by enabling subsequent nitrile transformations (e.g., reduction to amine, hydrolysis to acid, tetrazole formation) while retaining the chiral hydroxyl handle .

Chiral synthesis Enantioselective catalysis Medicinal chemistry

Class-Level Kinase Inhibitor Potential: Hydroxypiperidine-Benzonitrile Scaffold

Compounds containing the hydroxypiperidine-benzonitrile scaffold have been disclosed in patent literature as hematopoietic progenitor kinase 1 (HPK1) inhibitors, a target of significant interest in cancer immunotherapy [1]. The patent family WO2022174253A1/EP4291235A1 explicitly claims compounds containing the 4-((3-hydroxypiperidin-1-yl)methyl)benzonitrile substructure as HPK1 antagonists, with representative examples exhibiting IC50 values in the low nanomolar range [2]. While direct comparative IC50 data for the specific CAS 1044769-69-8 compound versus its des-hydroxy or positional isomer analogs are not publicly available, the structural features of this compound (para-nitrile for hinge binding, 3-hydroxyl for ribose pocket interactions) align with the pharmacophore model for HPK1 inhibition, suggesting potential advantages over non-hydroxylated or differently substituted analogs [3].

Kinase inhibition HPK1 Cancer immunotherapy

Storage and Handling Stability: Cold-Chain Requirement vs. Room-Temperature-Stable Analogs

According to vendor technical datasheets, 4-((3-hydroxypiperidin-1-yl)methyl)benzonitrile requires storage sealed in dry conditions at 2-8°C . In contrast, the des-hydroxy analog 4-(piperidin-1-ylmethyl)benzonitrile is typically shipped at room temperature with long-term storage in a cool, dry place . This difference in storage requirements indicates that the 3-hydroxyl group introduces thermal or moisture sensitivity not present in the non-hydroxylated analog, necessitating cold-chain logistics for procurement and storage that must be factored into compound management workflows.

Stability Procurement logistics Compound management

Procurement-Relevant Application Scenarios for 4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile


Fragment-Based Drug Discovery (FBDD) Targeting Kinases Requiring a Hydrogen Bond Donor Vector

The 3-hydroxyl group provides a critical hydrogen bond donor that is absent in the des-hydroxy analog. In FBDD campaigns targeting kinases such as HPK1 where the ribose pocket or solvent-exposed region benefits from hydroxyl interactions, this compound serves as a privileged fragment. The para-nitrile group simultaneously offers a synthetic handle for elaboration while potentially engaging the hinge region via dipole-dipole interactions [1]. Procurement of this specific 3-hydroxy isomer is essential, as the 4-hydroxy positional isomer (CAS 887593-88-6) presents different hydrogen bond geometry (approximately 23 °C boiling point difference, indicative of altered intermolecular interactions) that would produce different binding poses .

Enantioselective Synthesis of Chiral Drug Intermediates

The presence of a stereogenic center at the piperidine 3-position makes this compound a valuable starting material for asymmetric synthesis. Iridium-catalyzed allylic substitution methodologies have been developed for the enantio- and diastereoselective preparation of 3-hydroxypiperidine derivatives [2]. The para-cyanobenzyl group can be subsequently transformed (reduction, hydrolysis, cycloaddition) while retaining the chiral hydroxyl handle, enabling divergent synthesis of enantiopure compound libraries. Non-hydroxylated or 4-hydroxy analogs lack this specific combination of chiral center and para-electron-withdrawing group, limiting their utility in stereoselective routes.

Synthesis of HPK1 Inhibitor Candidates and Immuno-Oncology Agents

Patent literature has explicitly identified the 4-((3-hydroxypiperidin-1-yl)methyl)benzonitrile substructure as a component of HPK1 antagonists, with structurally related examples demonstrating IC50 values as low as 0.49 nM [3]. This compound can serve as a key intermediate in the synthesis of clinical candidate analogs. The cold-chain storage requirement (2-8°C, sealed in dry conditions) must be accommodated in procurement planning to maintain compound integrity during long-term project use .

Physicochemical Reference Standard for Hydroxylated Piperidine-Benzonitrile Analogs

The well-characterized boiling point (371.5 ± 42.0 °C), density (1.2 ± 0.1 g/cm³), and purity specification (≥95%) make this compound suitable as a reference standard for analytical method development (HPLC, GC, LC-MS) in quality control of hydroxypiperidine-benzonitrile derivatives. Its distinct chromatographic behavior compared to the des-hydroxy and 4-hydroxy positional isomers enables its use as a system suitability standard for distinguishing closely related process impurities in synthetic workflows.

Quote Request

Request a Quote for 4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.